

Linsidomine Hydrochloride: A Technical Guide to Spontaneous Nitric Oxide Release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linsidomine hydrochloride*

Cat. No.: *B013753*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1 chloride, is the pharmacologically active metabolite of the antianginal prodrug molsidomine. It is a member of the sydnonimine class of compounds and is notable for its ability to spontaneously release nitric oxide (NO) non-enzymatically. This release confers potent vasodilator and platelet aggregation inhibitory effects. The unique mechanism of NO donation, which is dependent on pH and oxygen, distinguishes it from traditional organic nitrates and has made it a valuable tool in pharmacological research and a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the core mechanism of NO release from linsidomine, detailed experimental protocols for its characterization, and a summary of its chemical and pharmacokinetic properties.

Chemical and Physical Properties

Linsidomine hydrochloride is a stable, crystalline solid that serves as the precursor to the NO-donating species. Its fundamental properties are summarized below.

Property	Value	Reference(s)
Chemical Name	3-morpholinosydnonimine hydrochloride	[1]
Synonyms	SIN-1 chloride	[1]
CAS Number	16142-27-1	[1]
Molecular Formula	C ₆ H ₁₁ ClN ₄ O ₂	[1]
Molecular Weight	206.63 g/mol	[1]
Appearance	White to off-white solid	[1]
Storage Conditions	-20°C, sealed, away from moisture	[1]

Mechanism of Spontaneous Nitric Oxide Release

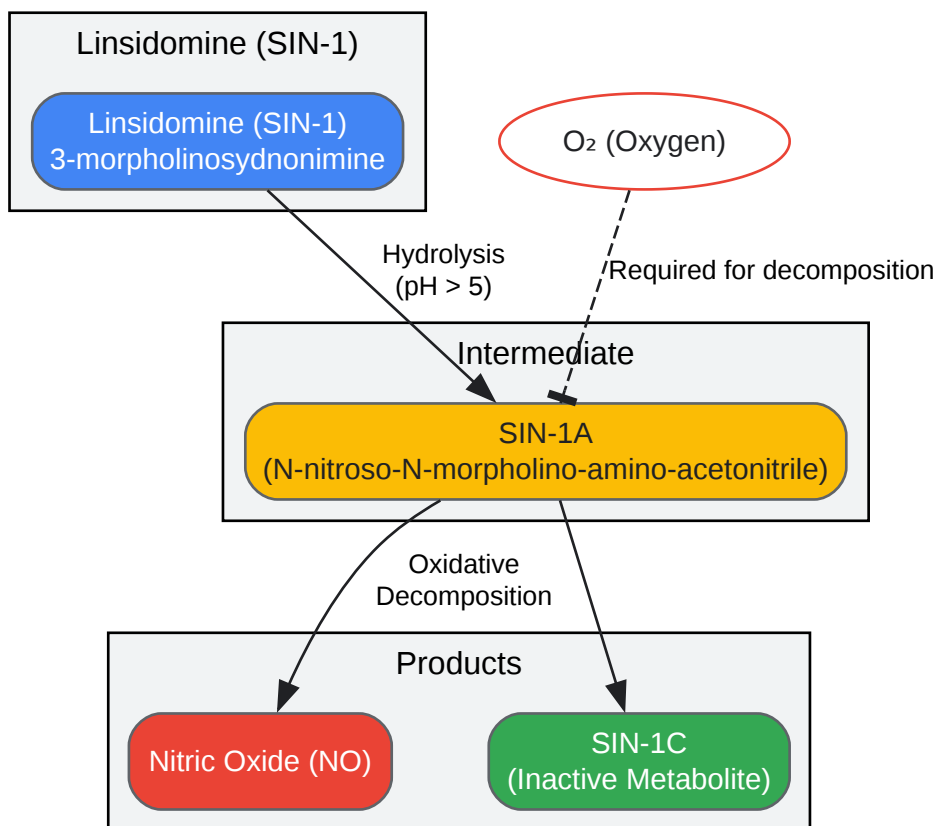
The release of nitric oxide from linsidomine (SIN-1) is a multi-step, spontaneous process that does not require enzymatic bioactivation, a key feature that differentiates it from organic nitrates. The process is critically dependent on both pH and the presence of molecular oxygen.

The degradation pathway can be summarized as follows:

- **Hydrolysis to SIN-1A:** At physiological pH (around 7.4), the sydnonimine ring of linsidomine (SIN-1) undergoes a rapid, hydroxyl ion-dependent hydrolysis. This reaction opens the ring to form the unstable, open-ring intermediate, N-nitroso-N-morpholino-amino-acetonitrile (SIN-1A).[2][3]
- **Oxygen-Dependent Decomposition:** The intermediate SIN-1A is labile in the presence of molecular oxygen. It undergoes an oxidative decomposition that results in the release of one molecule of nitric oxide (•NO).[2]
- **Formation of Stable Metabolite:** Concurrently with NO release, SIN-1A is converted into its stable, inactive metabolite, N-cyanomethylene-morpholine (SIN-1C).[2]

This oxygen-dependent step is crucial; in anaerobic or low-oxygen conditions, SIN-1A is significantly more stable, and the release of NO is inhibited.[2]

Linsidomine (SIN-1) Degradation and NO Release Pathway



[Click to download full resolution via product page](#)

Figure 1: Chemical degradation pathway of Linsidomine (SIN-1) to release nitric oxide.

Pharmacokinetics and Release Kinetics

The pharmacokinetic profile of linsidomine is characterized by its rapid formation from molsidomine and its subsequent, relatively short half-life in plasma.

Parameter	Value	Condition	Reference(s)
Plasma Half-life ($t_{1/2}$) of SIN-1	1 - 2 hours	In vivo (Human)	[4]
Plasma Half-life ($t_{1/2}$) of SIN-1	12 - 20 minutes	In vivo (CHD patients, IV infusion)	[5]
Half-life ($t_{1/2}$) of SIN-1 decay	~40 minutes	In purified buffer solutions	[6]
Time to Peak Plasma Conc. (t_{max})	1 - 2 hours	After oral molsidomine administration	[4]
Bioavailability (from oral molsidomine)	44 - 59%	Oral tablet	[4]

Note: The in vivo half-life reflects metabolic clearance and degradation, while in vitro decay rates are crucial for understanding the intrinsic rate of NO generation under controlled conditions.

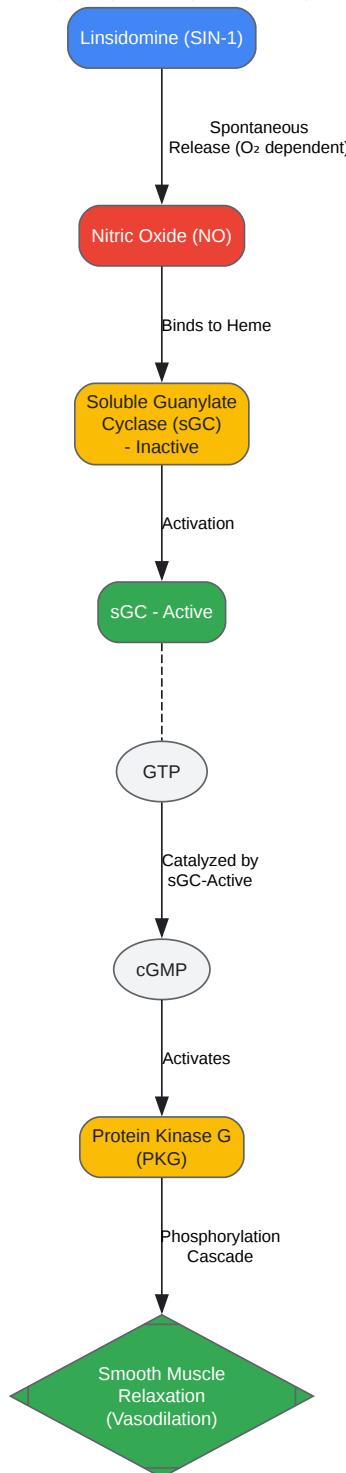
Signaling Pathway of Linsidomine-Derived NO

The primary pharmacological effects of linsidomine are mediated by the nitric oxide released during its degradation. This NO activates a well-characterized signaling cascade in target cells, particularly vascular smooth muscle cells.

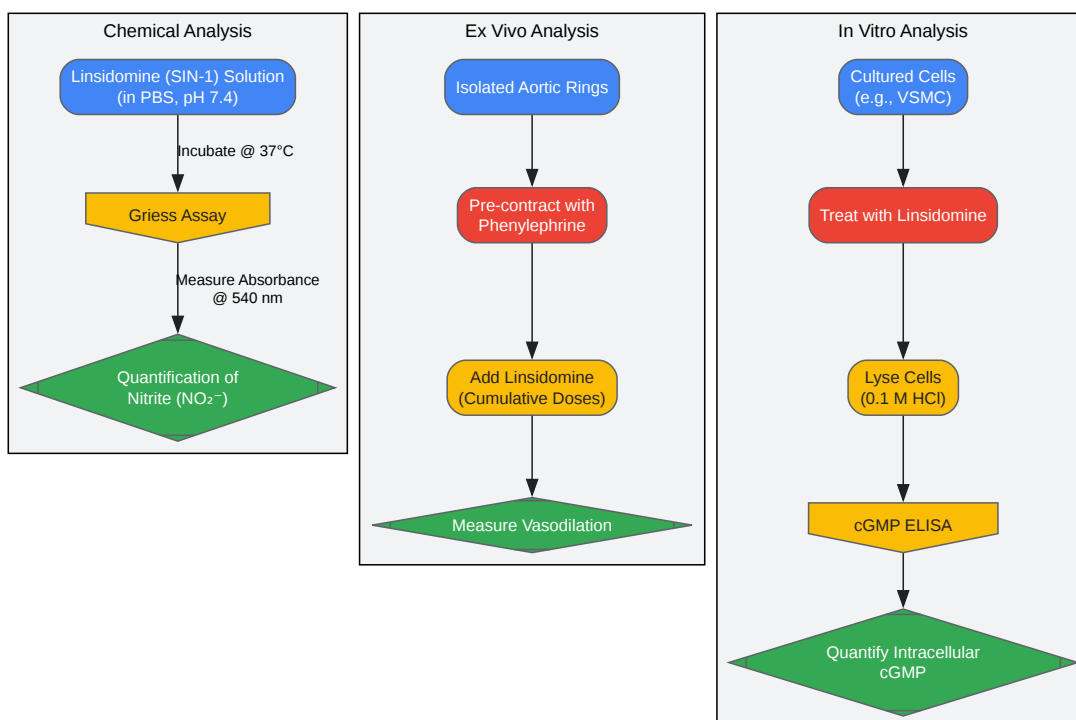
- Diffusion of NO: Being a small, lipophilic gas, the released NO rapidly diffuses from its point of generation into nearby cells.
- Activation of sGC: Inside the target cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC).
- Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Downstream Effects: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. In vascular smooth

muscle, this leads to a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation.

NO/cGMP Signaling Pathway Activated by Linsidomine



Experimental Workflow for Linsidomine Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Investigation of the Pulmonary Vasodilating Effects of Inhaled NO Gas Therapy and Inhalation of a New Drug Formulation Containing a NO Donor Metabolite (SIN-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Linsidomine Hydrochloride: A Technical Guide to Spontaneous Nitric Oxide Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013753#linsidomine-hydrochloride-spontaneous-nitric-oxide-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com